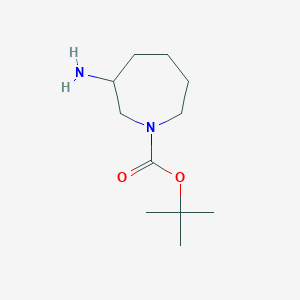

Tert-butyl 3-aminoazepane-1-carboxylate

Description

Tert-butyl 3-aminoazepane-1-carboxylate (CAS: 1032684-85-7) is a chiral seven-membered azepane ring derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and an amino group at the 3-position . The Boc group is widely used in organic synthesis to protect amines due to its stability under basic and nucleophilic conditions, while remaining cleavable under acidic conditions. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of peptidomimetics and bioactive molecules. Its molecular formula is C₁₁H₂₂N₂O₂, with a calculated molecular weight of 214.3 g/mol .

Properties

IUPAC Name |

tert-butyl 3-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWILWLHHQGUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630190 | |

| Record name | tert-Butyl 3-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609789-17-5 | |

| Record name | tert-Butyl 3-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-aminoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection via N-(Tert-Butoxycarbonyloxy)succinimide (BOC-OSU)

The most widely documented method involves Boc protection of (S)-azepan-3-ylamine using BOC-OSU in anhydrous dichloromethane (DCM). In this approach, (S)-azepan-3-ylamine is dissolved in DCM at -78°C, followed by dropwise addition of BOC-OSU dissolved in the same solvent. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of BOC-OSU, displacing the succinimide leaving group . After warming to room temperature, the mixture is stirred for 4 hours, yielding the Boc-protected product.

Key Reaction Conditions:

-

Temperature: -78°C to 20°C

-

Solvent: Anhydrous DCM

-

Workup: Washing with aqueous NaOH (pH >13), extraction with DCM, and drying over Na₂CO₃

This method prioritizes mild conditions to prevent racemization of the chiral center. However, the moderate yield highlights challenges in eliminating side reactions, such as incomplete protection or succinimide byproduct formation.

Di-Tert-Butyl Dicarbonate (Boc₂O) Mediated Protection

An alternative route employs di-tert-butyl dicarbonate (Boc₂O) with triethylamine (TEA) as a base. This method, adapted from azetidine derivatives, involves reacting 3-aminoazepane with Boc₂O in methylene chloride . The base deprotonates the amine, facilitating nucleophilic attack on the Boc₂O carbonyl.

Key Reaction Conditions:

-

Solvent: Methylene chloride

-

Base: Triethylamine (1.1–1.5 equivalents relative to amine)

-

Temperature: 10–40°C

While this method achieves higher yields in related systems, scalability for azepane derivatives remains untested. Environmental concerns associated with methylene chloride necessitate exploration of greener solvents like ethyl acetate or cyclopentyl methyl ether.

Organometallic Additions to Boc-Protected Azepanones

A less conventional strategy involves Grignard or organolithium additions to Boc-protected azepanones. For example, 1-Boc-3-azetidinone reacts with aryl lithium reagents to form tertiary alcohols, which are subsequently reduced . Adapting this to azepane systems, 1-Boc-azepan-3-one could undergo nucleophilic addition followed by reductive amination to introduce the amino group.

Key Reaction Conditions:

-

Reagent: n-BuLi in diethyl ether at -78°C

-

Quenching: Saturated NH₄Cl

-

Purification: Silica gel chromatography (ethyl acetate/isooctane)

This method’s success hinges on the stability of the Boc-protected ketone intermediate. While promising for introducing diverse substituents, it requires stringent anhydrous conditions and low temperatures.

Comparative Analysis of Synthetic Routes

*Yields extrapolated from analogous compounds.

Environmental and Practical Considerations

Recent advancements emphasize solvent sustainability. For instance, replacing DCM with 2-methyltetrahydrofuran (2-MeTHF) in Boc protections reduces environmental impact without compromising yield . Additionally, flow chemistry approaches could enhance the scalability of low-temperature reactions, such as those involving BOC-OSU .

Scientific Research Applications

Tert-butyl 3-aminoazepane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a scaffold in the design of bioactive compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminoazepane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between tert-butyl 3-aminoazepane-1-carboxylate and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Size | Protecting Group |

|---|---|---|---|---|---|---|

| This compound | 1032684-85-7 | C₁₁H₂₂N₂O₂ | 214.3 | 3-amino, Boc group | 7-membered | Boc |

| Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | 1001401-60-0 | C₁₅H₂₀N₂O₂ | 276.3 | 5-methyl, Cbz group | 7-membered | Benzyl (Cbz) |

| Tert-butyl 4-amino-5-phenylazepane-1-carboxylate | 1353989-57-7 | C₁₇H₂₆N₂O₂ | 290.4 | 4-amino, 5-phenyl, Boc group | 7-membered | Boc |

| Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | 1186654-76-1 | C₁₇H₂₅NO₄ | 307.4 | 3-hydroxymethyl, 4-methoxyphenyl | 5-membered | Boc |

Key Observations :

Ring Size and Flexibility : The azepane derivatives (7-membered rings) exhibit greater conformational flexibility compared to the pyrrolidine analog (5-membered ring), which may influence binding affinity in drug design .

Protecting Groups: Boc-protected compounds (e.g., CAS 1032684-85-7, 1353989-57-7) are more stable under basic conditions than Cbz-protected analogs (e.g., CAS 1001401-60-0), which require hydrogenolysis for deprotection .

Research and Industrial Relevance

- Medicinal Chemistry : Azepane and pyrrolidine scaffolds are prioritized in drug discovery due to their bioavailability and versatility. For example, the phenyl-substituted azepane (CAS 1353989-57-7) is explored in opioid receptor modulation .

- Crystallography : SHELX programs () are instrumental in resolving the stereochemistry of these chiral compounds, ensuring accurate structural validation .

- Commercial Availability : Suppliers like PharmaBlock Sciences and Enamine Ltd. provide these building blocks, underscoring their industrial demand .

Biological Activity

Tert-butyl 3-aminoazepane-1-carboxylate (TBAC) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of TBAC, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

TBAC is characterized by a seven-membered nitrogen-containing ring known as azepane, with an amino group at the third carbon and a tert-butyl ester protecting the carboxylic acid at the first position. Its molecular formula is , and it has a molecular weight of approximately 198.31 g/mol. The presence of the azepane ring and functional groups contributes to its biological activity, making it a valuable precursor in synthetic chemistry.

The mechanism of action of TBAC involves its interaction with specific molecular targets within biological systems. The steric hindrance provided by the tert-butyl group influences the compound's binding affinity and selectivity for its targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins, which may affect their function and activity. The azepane ring enhances the compound's stability and bioavailability, making it suitable for therapeutic applications.

Biological Activities

Research indicates that TBAC exhibits significant biological activity, particularly in the following areas:

Synthesis Methods

TBAC can be synthesized through various methods. One common approach involves reductive amination of Boc-aminocyclopentanone with 1,3-propanediamine, utilizing metal catalysts such as rhodium or iridium to facilitate C-N bond formation. This versatility in synthesis highlights its applicability in pharmaceutical research.

Table 1: Summary of Biological Activities of TBAC

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Potential antimicrobial properties; specific pathogens not identified | |

| Antiviral | Possible antiviral effects; requires further study | |

| Anticancer | Precursor for CHK1 inhibitors; potential therapeutic applications | |

| Kinase Inhibition | Role in developing kinase inhibitors; significant for drug design |

Notable Research Findings

- A study highlighted the structural features of TBAC that allow it to interact effectively with biological systems, emphasizing its potential as a building block for synthesizing more complex molecules.

- Interaction studies have focused on TBAC's binding affinity to specific enzymes or receptors involved in cellular signaling pathways, which are crucial for understanding modifications that could enhance efficacy or reduce side effects.

Q & A

Basic: What are the optimal synthetic routes for Tert-butyl 3-aminoazepane-1-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the azepane ring. A common approach is the Boc protection of the amine group using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or DMAP in THF) . Optimization parameters include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during Boc protection.

- Catalyst : DMAP improves reaction efficiency by activating the carbonyl group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity intermediates.

For troubleshooting low yields, HPLC or GC/MS can identify unreacted starting materials or byproducts .

Basic: How can the stereochemical configuration of this compound be confirmed?

Methodological Answer:

Stereochemical validation requires a combination of techniques:

- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves absolute configuration. This involves refining the structure against diffraction data, with R-factor thresholds <5% .

- NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity between protons, confirming axial/equatorial substituents on the azepane ring.

- Chiral HPLC : Using chiral stationary phases (e.g., amylose-based) to separate enantiomers and verify enantiopurity .

Advanced: How can computational methods predict reactivity or stability of this compound in novel reaction environments?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT with Gaussian or ORCA) model reaction pathways:

- Transition-state analysis : Identifies energy barriers for ring-opening or Boc-deprotection.

- Solvent effects : COSMO-RS simulations predict solvation stability in polar vs. non-polar solvents .

- Machine learning : Training models on reaction databases (e.g., Reaxys) to forecast side reactions under high-temperature or acidic conditions .

Experimental validation via in-situ FTIR or mass spectrometry monitors intermediate formation .

Advanced: How should researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility:

- Dynamic NMR : Variable-temperature NMR detects ring-flipping or chair-boat transitions in azepane derivatives.

- DFT conformational search : Compares computed NMR chemical shifts for different conformers with experimental data .

- Powder XRD : Rules out polymorphism if solid-state structures differ from single-crystal data .

Cross-validation with IR (functional groups) and HRMS (molecular weight) ensures consistency .

Advanced: What strategies mitigate impurities during large-scale synthesis of this compound?

Methodological Answer:

Critical impurities include de-Boc byproducts and azepane ring-opened species. Mitigation involves:

- Process Analytical Technology (PAT) : Real-time monitoring via inline Raman spectroscopy detects intermediates.

- Design of Experiments (DoE) : Fractional factorial designs optimize pH, stoichiometry, and mixing rates to suppress side reactions .

- Crystallization engineering : Anti-solvent addition (e.g., heptane to THF) enhances purity by exploiting solubility differences .

Basic: What spectroscopic techniques are essential for characterizing intermediates in the synthesis of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton/carbon environments; Boc groups show characteristic tert-butyl signals at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .

- IR spectroscopy : Confirms carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- Mass spectrometry : HRMS (ESI-TOF) verifies molecular ions ([M+H]⁺) and fragments (e.g., loss of Boc group, m/z ~100) .

Advanced: How can researchers leverage this compound as a building block for bioactive molecule synthesis?

Methodological Answer:

The azepane ring and Boc-protected amine enable diverse derivatization:

- Peptidomimetics : Coupling with carboxylic acids via EDC/HOBt activates the amine for amide bond formation .

- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions (Pd catalysts) introduce aryl/heteroaryl groups at the azepane nitrogen after Boc removal .

- Library synthesis : Parallel synthesis in microtiter plates with varying substituents accelerates SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.